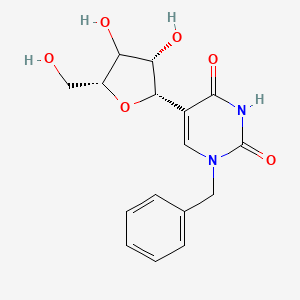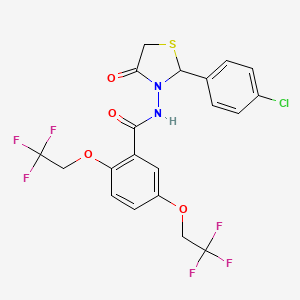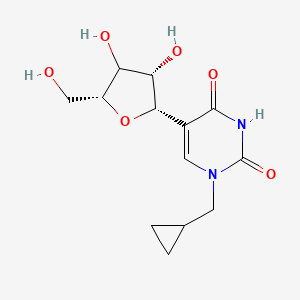
Benzoyl coenzyme A (trilithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoyl coenzyme A (trilithium) is a compound that serves as an intermediate in the coenzyme A-dependent epoxide pathway. It is primarily used to study the metabolism of benzoate, a simple aromatic carboxylic acid. This compound is significant in various biochemical processes and is utilized in scientific research to understand metabolic pathways and enzyme functions .
準備方法
Synthetic Routes and Reaction Conditions: Benzoyl coenzyme A (trilithium) is synthesized from benzoate in the presence of the enzyme benzoate-coenzyme A ligase. The reaction involves the activation of benzoate by coenzyme A, forming benzoyl coenzyme A. The trilithium salt form is achieved by neutralizing the compound with lithium ions .
Industrial Production Methods: Industrial production of benzoyl coenzyme A (trilithium) typically involves large-scale enzymatic reactions. The process requires controlled conditions to ensure high purity and yield. The reaction is carried out in bioreactors where the enzyme benzoate-coenzyme A ligase is used to catalyze the formation of benzoyl coenzyme A from benzoate and coenzyme A. The product is then purified and converted to its trilithium salt form .
化学反応の分析
Types of Reactions: Benzoyl coenzyme A (trilithium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3-epoxybenzoyl-coenzyme A.
Reduction: Benzoyl coenzyme A can be reduced by benzoyl-coenzyme A reductase.
Substitution: It can participate in substitution reactions where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Requires oxygen and benzoyl-coenzyme A oxygenase.
Reduction: Requires benzoyl-coenzyme A reductase and reducing agents.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: 2,3-epoxybenzoyl-coenzyme A.
Reduction: Reduced benzoyl coenzyme A.
Substitution: Products depend on the nucleophile used in the reaction.
科学的研究の応用
Benzoyl coenzyme A (trilithium) has numerous applications in scientific research:
Chemistry: Used to study the epoxide pathway and the metabolism of aromatic compounds.
Biology: Helps in understanding the metabolic pathways involving benzoate and its derivatives.
Medicine: Investigated for its role in metabolic diseases and potential therapeutic applications.
Industry: Utilized in the production of various biochemicals and as a research tool in metabolic engineering
作用機序
Benzoyl coenzyme A (trilithium) functions as an intermediate in the coenzyme A-dependent epoxide pathway. It is formed by the activation of benzoate by coenzyme A ligase. The compound then undergoes various enzymatic reactions, including oxidation and reduction, to form different metabolites. These reactions are crucial for the degradation of aromatic compounds and play a significant role in microbial metabolism .
類似化合物との比較
Phenylacetyl coenzyme A (lithium): Another coenzyme A derivative involved in the metabolism of aromatic compounds.
Acetyl coenzyme A (lithium): A key intermediate in various metabolic pathways, including the tricarboxylic acid cycle.
Malonyl coenzyme A (lithium): Involved in fatty acid biosynthesis
Uniqueness: Benzoyl coenzyme A (trilithium) is unique due to its specific role in the epoxide pathway and its involvement in the metabolism of benzoate. Unlike other coenzyme A derivatives, it specifically participates in the degradation of aromatic compounds, making it a valuable tool for studying microbial metabolism and environmental biodegradation processes .
特性
分子式 |
C28H37Li3N7O17P3S |
|---|---|
分子量 |
889.5 g/mol |
IUPAC名 |
trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-benzoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C28H40N7O17P3S.3Li/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35;;;/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43);;;/q;3*+1/p-3/t17-,20-,21-,22+,26-;;;/m1.../s1 |
InChIキー |
KIGJHLUVSFPNCQ-GHKZVKPSSA-K |
異性体SMILES |
[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |
正規SMILES |
[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


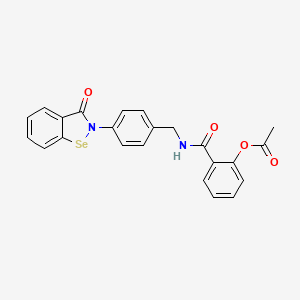
![[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B12388813.png)
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12388819.png)
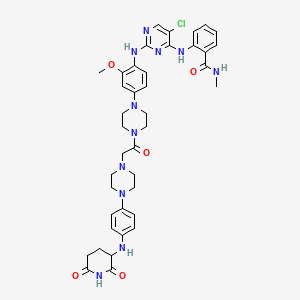
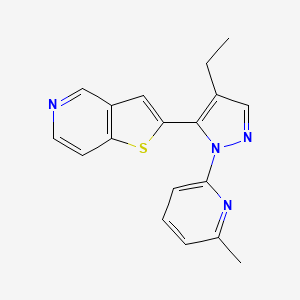
![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)


